1-(2,3-Dichlorophenyl)piperazine hydrochloride

Dopamine D3 Receptor Structure-Activity Relationship CNS Ligand Design

Procure 1-(2,3-Dichlorophenyl)piperazine hydrochloride as the mandated reference standard for Aripiprazole EP Impurity B / USP Related Compound C. Its unique 2,3-dichloro substitution delivers high D3 receptor affinity (D3/D2 selectivity >60, D3/D4 >1300), making it an essential scaffold for biased ligand design. This ≥98% purity hydrochloride salt is optimized as a key cGMP intermediate for aripiprazole and cariprazine synthesis, ensuring batch consistency unattainable with generic phenylpiperazine analogs.

Molecular Formula C10H12Cl2N2.HCl
Molecular Weight 231.13 36.46
CAS No. 119532-26-2
Cat. No. B194418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dichlorophenyl)piperazine hydrochloride
CAS119532-26-2
Synonyms1- (2,3-Dichlorophenyl) piperazine HCl)
Molecular FormulaC10H12Cl2N2.HCl
Molecular Weight231.13 36.46
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl
InChIInChI=1S/C10H12Cl2N2.ClH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H
InChIKeyCYQFNNSFAGXCEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

1-(2,3-Dichlorophenyl)piperazine Hydrochloride (CAS 119532-26-2) — Chemical Identity and Structural Classification for Research Sourcing


1-(2,3-Dichlorophenyl)piperazine hydrochloride (also designated 2,3-DCPP HCl) is a dichloro-substituted phenylpiperazine derivative that exists as a hydrochloride salt. It is formally recognized as a precursor in the synthesis of aripiprazole and a known human metabolite of this atypical antipsychotic [1]. The compound is also classified as Aripiprazole EP Impurity B and USP Related Compound C, underscoring its relevance in pharmaceutical quality control . Within the phenylpiperazine family, the 2,3-dichloro substitution pattern is a recognized privileged scaffold for dopamine D3 receptor ligand design [2].

Why 1-(2,3-Dichlorophenyl)piperazine Hydrochloride Cannot Be Casually Substituted with Other Phenylpiperazine Analogs


Phenylpiperazine derivatives are not functionally interchangeable due to the profound impact of aryl substitution patterns on receptor binding profiles and downstream pharmacological outcomes. The 2,3-dichloro substitution specifically confers a distinct dopaminergic partial agonist signature at D2 and D3 receptors, whereas the 3-chloro analog (mCPP) primarily engages serotonergic pathways [1]. Furthermore, the positional isomer 3,4-dichlorophenylpiperazine exhibits an entirely different mechanism as a serotonin releaser and β1-adrenergic blocker [2]. Even within dichloro-substituted series, subtle regioisomeric shifts redirect receptor selectivity, invalidating generic substitution in both pharmacological research and pharmaceutical impurity control applications [3].

Quantitative Differentiation of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride: Evidence for Scientific Selection


2,3-Dichloro Substitution Is Obligate for High D3 Receptor Affinity in Phenylpiperazine Scaffolds

Structure-activity relationship studies demonstrate that the 2,3-dichloro substitution on the phenylpiperazine core is required for high-affinity binding at the dopamine D3 receptor. Every compound bearing this substituent exhibited greater potency than its unsubstituted homologue in a panel of aryl-substituted piperazines tested in CHO cells transfected with human D2, D3, or D4 receptor cDNAs [1]. D3 binding affinities across the 2,3-dichloro series ranged from Ki = 1.4 nM to 1460 nM, with the most potent analog achieving a D3/D2 selectivity ratio of 64 and a D3/D4 selectivity ratio of 1300 [1].

Dopamine D3 Receptor Structure-Activity Relationship CNS Ligand Design

Partial Dopamine D2/D3 Agonism Differentiates 2,3-DCPP from Serotonergic mCPP

In contrast to its close structural analog 3-chlorophenylpiperazine (mCPP), which is primarily recognized as a serotonin receptor agonist, 2,3-DCPP has been demonstrated to act as a partial agonist of dopamine D2 and D3 receptors [1]. While specific efficacy data (EC50, Emax) are not reported in the primary source, the functional divergence is explicitly noted: mCPP's serotonergic profile versus 2,3-DCPP's dopaminergic partial agonism [1].

Dopamine D2 Receptor Dopamine D3 Receptor Partial Agonist

Regioisomeric Specificity: 2,3-DCPP Versus 3,4-DCPP Engages Distinct Receptor Systems

The positional isomer 3,4-dichlorophenylpiperazine (3,4-DCPP) exhibits a fundamentally different pharmacological mechanism: it acts as a serotonin releaser via the serotonin transporter and a β1-adrenergic receptor blocker, albeit with relatively low affinity at both targets [1]. In contrast, 2,3-DCPP is characterized as a partial agonist at dopamine D2 and D3 receptors [1]. No quantitative affinity values for 3,4-DCPP at serotonin transporter or β1 receptors are provided in the source.

Serotonin Reuptake β1-Adrenergic Receptor Structure-Activity Relationship

Designated Pharmacopeial Impurity for Aripiprazole Quality Control

1-(2,3-Dichlorophenyl)piperazine hydrochloride is officially designated as Aripiprazole EP Impurity B and USP Related Compound C . This regulatory recognition mandates its use as a reference standard in the quality control of aripiprazole drug substance and product, per European Pharmacopoeia and United States Pharmacopeia monographs. Other phenylpiperazine analogs, including 2,4-dichloro, 3,4-dichloro, and monochloro derivatives, are not listed as specified impurities and therefore lack regulatory standing for this application.

Pharmaceutical Impurity Aripiprazole Quality Control

High-Purity Synthetic Process Yields Material Suitable for cGMP Intermediate Applications

A scalable preparation method for 1-(2,3-dichlorophenyl)piperazine hydrochloride achieves a product purity of 99.58% as determined by HPLC, with an overall yield of 64.0% [1]. This high purity level is essential for use as a pharmaceutical intermediate, particularly in the synthesis of aripiprazole and cariprazine, where impurity carryover must be strictly controlled. Alternative synthetic routes or sources of the free base may not meet the same purity benchmarks.

Process Chemistry Pharmaceutical Intermediate Purity Specification

Antiglycating Activity in Amino Acid-Conjugated Derivatives with Low Micromolar IC50

Ureido/thioureido derivatives of amino acid-conjugated 2,3-dichlorophenylpiperazine exhibit potent antiglycating activity, with IC50 values ranging from 1 to 4 μM against protein glycation [1]. This represents an approximately 10- to 40-fold improvement in potency relative to the reference compound rutin, which displayed an IC50 of 41.9 μM in the same assay [1]. The antiglycating activity is attributed to the 2,3-dichlorophenylpiperazine scaffold conjugated with specific amino acid linkers.

Antiglycation Diabetes Complications Advanced Glycation End Products

Defined Research and Industrial Applications of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride Based on Quantitative Evidence


Design and Synthesis of Selective Dopamine D3 Receptor Ligands

Utilize 1-(2,3-dichlorophenyl)piperazine hydrochloride as the privileged orthosteric scaffold for constructing novel D3 receptor ligands. The 2,3-dichloro substitution is required for high D3 affinity and can be elaborated with various linkers and terminal aryl amides to achieve D3/D2 selectivity ratios exceeding 60 and D3/D4 selectivity exceeding 1300, as demonstrated in CHO cell binding assays [1].

Pharmaceutical Reference Standard for Aripiprazole Impurity Testing

Employ this compound as Aripiprazole EP Impurity B / USP Related Compound C in HPLC or UPLC method development, validation, and routine quality control of aripiprazole drug substance and drug product. Its pharmacopeial designation mandates its use over any other phenylpiperazine analog for this specific analytical purpose [1].

cGMP Synthesis of Aripiprazole and Cariprazine Intermediates

Use this high-purity (≥99.5% by HPLC) hydrochloride salt as a key intermediate in the multi-step synthesis of aripiprazole and cariprazine. The validated preparation method ensures consistent quality and yield (64%) suitable for scale-up under cGMP conditions [1].

Development of Antiglycating Agents for Diabetic Complication Research

Functionalize the 2,3-dichlorophenylpiperazine scaffold with amino acid linkers and ureido/thioureido groups to generate potent antiglycating compounds with IC50 values in the low micromolar range (1–4 μM), representing a 10- to 40-fold improvement over the reference compound rutin [1].

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